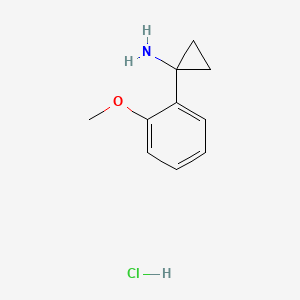

1-(2-Methoxyphenyl)cyclopropanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-9-5-3-2-4-8(9)10(11)6-7-10;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDXYOTYMBTYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227418-17-8 | |

| Record name | Cyclopropanamine, 1-(2-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227418-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed experimental protocols for determining its key physicochemical characteristics. Furthermore, it explores potential biological activities and associated signaling pathways based on the known pharmacology of structurally related molecules.

Physicochemical Properties

This compound is a synthetic organic compound belonging to the cyclopropane derivative class.[1] The hydrochloride salt form is intended to enhance its aqueous solubility, making it more amenable for research and development purposes.[1] The free base of this compound has the CAS number 503417-32-1. A specific stereoisomer, rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, trans, has been assigned the CAS number 131900-21-5.[1]

| Property | Value | Source |

| Chemical Name | rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, trans | [1] |

| CAS Number | 131900-21-5 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| Molecular Weight | 199.68 g/mol | [1] |

| Physical Form | Solid | |

| Solubility | The hydrochloride salt form enhances water solubility.[1] Specific quantitative data is not readily available. A related compound, 1-(2-methoxyphenyl)piperazine hydrochloride, is soluble in DMF (1 mg/ml), DMSO (10 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml).[2] | |

| Melting Point | Not available. A related compound, 1-(2-methoxyphenyl)piperazine hydrochloride, has a melting point of 217-219 °C. | |

| pKa | Not available. The pKa of primary amines in similar chemical environments is typically in the range of 9-11. | |

| Stability | The cyclopropylamine moiety can undergo hydrolytic degradation under high pH conditions. The hydrochloride salt may exhibit reduced stability under basic conditions.[3] A related compound, 1-(2-methoxyphenyl)piperazine hydrochloride, is stable for ≥ 5 years at -20°C.[2] |

Experimental Protocols

Detailed methodologies for determining the fundamental physicochemical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[4]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[5]

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[5]

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[5]

References

- 1. rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, trans | 131900-21-5 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

- 5. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride (CAS Number: 503417-32-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is a synthetic organic compound featuring a cyclopropylamine moiety attached to a methoxy-substituted phenyl ring. While specific research on this particular hydrochloride salt is limited in publicly available literature, its structural motifs—the arylcyclopropylamine core—are of significant interest in medicinal chemistry. Arylcyclopropylamines are recognized as privileged structures due to their presence in various biologically active molecules, including enzyme inhibitors and central nervous system (CNS) active agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, potential synthesis routes, hypothesized biological activities, and relevant experimental protocols. The information presented is a synthesis of data from commercially available sources and inferences drawn from structurally related compounds to provide a foundational resource for researchers.

Chemical and Physical Properties

1-(2-Methoxyphenyl)cyclopropanamine, the free base of the title compound, is characterized by the following properties. The data for the hydrochloride salt can be expected to have a higher molecular weight and altered solubility.

| Property | Value | Source |

| CAS Number | 503417-32-1 | N/A |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | COC1=CC=CC=C1C2(CC2)N | N/A |

| InChI | InChI=1S/C10H13NO/c1-12-9-5-3-2-4-8(9)10(11)6-7-10/h2-5H,6-7,11H2,1H3 | N/A |

Synthesis and Manufacturing

A potential multi-step synthesis is outlined below:

References

An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is a synthetic organic compound featuring a cyclopropylamine moiety attached to a methoxy-substituted phenyl ring. While specific detailed experimental data and a comprehensive pharmacological profile for this exact hydrochloride salt are not extensively available in publicly accessible scientific literature, this guide synthesizes the known information about its parent compound and related chemical structures. It provides a technical overview of its chemical identity, potential synthetic pathways, and likely spectroscopic characteristics. Furthermore, it explores the general mechanism of action associated with the cyclopropylamine functional group, which is known to be a key pharmacophore in various biologically active molecules. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclopropane ring with an amine group and a 2-methoxyphenyl group attached to the same carbon atom. The hydrochloride salt is formed by the protonation of the amine group by hydrochloric acid.

Chemical Structure:

Caption: The chemical structure of this compound.

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)cyclopropanamine

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | Solid (for the base) | [1] |

| InChI Key | OLNNGMGXTFSLEW-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=CC=C1C2(CC2)N | [1] |

Potential Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, based on general organic synthesis principles and known reactions for analogous compounds, a plausible synthetic route can be proposed.

A common method for the synthesis of similar cyclopropylamines involves the reaction of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base to form the cyclopropylnitrile intermediate. Subsequent reduction of the nitrile group would yield the desired cyclopropylamine. The final step would involve the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Hypothetical Experimental Protocol for Synthesis:

-

Cyclopropanation: To a solution of 2-methoxyphenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium amide) at a reduced temperature. Slowly add 1,2-dibromoethane and allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-methoxyphenyl)cyclopropanenitrile.

-

Reduction of Nitrile: Dissolve the crude nitrile in a suitable solvent (e.g., diethyl ether) and add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0°C. Reflux the mixture to ensure complete reduction.

-

Work-up and Isolation: Carefully quench the reaction with water and an aqueous base (e.g., sodium hydroxide). Filter the resulting solids and extract the filtrate with an organic solvent. Dry the organic layer and remove the solvent to yield 1-(2-methoxyphenyl)cyclopropanamine.

-

Salt Formation: Dissolve the free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt should precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain the purified this compound.

Diagram 1: Hypothetical Synthesis Workflow

Caption: A logical workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons: Signals in the range of 6.8-7.4 ppm. - Methoxyphenyl group (-OCH₃): A singlet around 3.8 ppm. - Cyclopropyl protons (-CH₂-): Complex multiplets in the upfield region, typically between 0.5-1.5 ppm. - Amine protons (-NH₃⁺): A broad singlet, chemical shift can vary depending on solvent and concentration. |

| ¹³C NMR | - Aromatic carbons: Signals in the range of 110-160 ppm. - Methoxyphenyl carbon (-OCH₃): A signal around 55 ppm. - Quaternary cyclopropyl carbon: A signal in the range of 30-40 ppm. - Cyclopropyl carbons (-CH₂-): Signals in the upfield region, typically between 10-20 ppm. |

| FTIR (cm⁻¹) | - N-H stretch (amine salt): Broad absorption in the range of 2400-3000 cm⁻¹. - C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹. - C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹. - C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹. - C-O stretch (ether): Strong absorption around 1240 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺) of free base: Expected at m/z = 163.10. - Fragmentation: Likely loss of the amine group, methoxy group, and fragmentation of the cyclopropane ring. |

Mechanism of Action and Biological Activity (General Overview)

Specific pharmacological studies on this compound are not documented in the available literature. However, the cyclopropylamine moiety is a well-known pharmacophore that can act as a mechanism-based inactivator of certain enzymes.

Cyclopropylamines are known to be inhibitors of monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes. The mechanism of inhibition often involves the enzymatic oxidation of the amine, which leads to the opening of the strained cyclopropane ring. This process can generate a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.

Diagram 2: General Mechanism of Cyclopropylamine-based Enzyme Inactivation

Caption: A simplified pathway of enzyme inactivation by a cyclopropylamine derivative.

Given the structural similarities to other psychoactive compounds, it is also plausible that 1-(2-Methoxyphenyl)cyclopropanamine could interact with various neurotransmitter receptors in the central nervous system. However, without experimental data, any specific biological activity remains speculative.

Conclusion and Future Directions

This compound is a compound of interest for which detailed public data is currently scarce. This guide provides a theoretical framework for its chemical properties, potential synthesis, and likely mechanism of action based on the well-established chemistry of its core functional groups. For researchers and drug development professionals, this document highlights the need for empirical studies to fully characterize this molecule. Future work should focus on developing and publishing a validated synthesis protocol, conducting thorough spectroscopic analysis to confirm its structure, and performing in vitro and in vivo assays to determine its pharmacological profile and potential therapeutic applications.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Disclaimer: Limited direct experimental data exists in the public domain for 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. This guide synthesizes information from structurally related compounds to infer its potential mechanism of action. All data presented for binding affinities and functional activity are for these related compounds and should be interpreted as predictive for the compound of interest.

Executive Summary

This compound is a synthetic molecule with a chemical structure suggestive of psychoactive properties. Based on the analysis of its core components—a cyclopropylamine moiety and a methoxyphenyl group—this compound is predicted to primarily interact with central nervous system (CNS) receptors, specifically serotonin and N-methyl-D-aspartate (NMDA) receptors. This technical guide consolidates the available information on structurally analogous compounds to propose a likely mechanism of action, details relevant experimental protocols for its characterization, and visualizes the potential signaling pathways involved.

Predicted Pharmacological Profile

The pharmacological profile of this compound is inferred from two key structural motifs:

-

The Phenylcyclopropanamine Core: This structure is present in known NMDA receptor antagonists.

-

The 2-Methoxyphenyl Group: This moiety is found in numerous compounds with high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.

Therefore, it is hypothesized that this compound may act as both an NMDA receptor antagonist and a serotonin receptor modulator.

Quantitative Data from Structurally Related Compounds

The following tables summarize binding affinity (Ki) and functional activity (IC50) data for compounds structurally related to this compound. This data provides a basis for predicting the potential potency of the compound of interest at these receptors.

Table 1: Binding Affinities (Ki, nM) of Structurally Related Compounds at Serotonin Receptors

| Compound | Receptor | Ki (nM) | Reference Compound |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 | 5-CT (Ki = 0.5 nM) |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 | 5-CT (Ki = 0.5 nM) |

| N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079) | 5-HT1A | 0.2 | Not Specified |

| cis-bicyclo[3.3.0]octane derivative (2a) | 5-HT1A | 0.24 | NAN-190 |

| norbornane derivative (2f) | 5-HT1A | 0.12 | NAN-190 |

Table 2: Functional Activity (IC50, µM) of Structurally Related Phenylcyclopropanamine Derivatives at the NMDA Receptor

| Compound | Assay Type | IC50 (µM) |

| (+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide (milnacipran) | In vitro binding affinity | 6.3 ± 0.3 |

| (+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropane-N,N-dimethylcarboxamide (a derivative) | In vitro binding affinity | 88 ± 1.4 |

| (+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropane-N-methylcarboxamide (a derivative) | In vitro binding affinity | 13 ± 2.1 |

| A homologue of milnacipran at the aminomethyl moiety | In vitro binding affinity | 10 ± 1.2 |

Potential Signaling Pathways

Based on the predicted interactions with serotonin and NMDA receptors, this compound could modulate several key intracellular signaling cascades.

Serotonin 5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][2] This can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, causing neuronal hyperpolarization.[3] Additionally, 5-HT1A receptor activation can stimulate the MAPK/ERK and PI3K/Akt pathways.[3][4]

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled receptor.[5] Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5] This pathway is central to the effects of many psychedelic compounds.[5][6][7][8]

NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors that, upon activation by glutamate and a co-agonist (glycine or D-serine), allow for the influx of Ca2+ and Na+ into the neuron.[9][10] As an antagonist, this compound would block this ion channel, thereby preventing depolarization and downstream signaling events. This antagonism can be competitive, non-competitive, or uncompetitive.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with its putative targets.

Radioligand Displacement Assay (for 5-HT and NMDA Receptors)[11][12][13][14]

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Experimental Workflow:

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, or NMDA subunits) to confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, or [3H]MK-801 for NMDA), and a range of concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of a known unlabeled ligand.

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay (for 5-HT2A Receptor)[15][16][17][18][19]

This assay measures the functional activity of the compound at Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium concentration.

Experimental Workflow:

Methodology:

-

Cell Preparation:

-

Plate cells expressing the human 5-HT2A receptor in a clear-bottom, black-walled 96- or 384-well microplate and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a commercially available kit).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be cleaved to its active form.

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of this compound.

-

Using a fluorescence plate reader with an integrated liquid handling system, add the test compound to the wells.

-

Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time to capture the transient calcium signal.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence from baseline.

-

Plot the peak fluorescence response against the logarithm of the test compound concentration.

-

To determine agonist activity, fit the data to a sigmoidal dose-response curve to calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect).

-

To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist-induced response to calculate the IC50.

-

Conclusion

While direct evidence is currently unavailable, the structural characteristics of this compound strongly suggest a dual mechanism of action involving antagonism of the NMDA receptor and modulation of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The provided quantitative data from analogous compounds, along with detailed experimental protocols and visualized signaling pathways, offer a robust framework for the future investigation and characterization of this compound. Further in vitro and in vivo studies are necessary to definitively elucidate its precise pharmacological profile and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Tale of a Research Chemical: A Technical Guide to 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

For the attention of researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the discovery, history, and scientific context of 1-(2-methoxyphenyl)cyclopropanamine hydrochloride. This molecule, while not a widely recognized pharmaceutical, represents a fascinating case study in the exploration of arylcyclopropylamines as potential modulators of the central nervous system (CNS).

Discovery and Historical Context: An Obscure Player in CNS Drug Discovery

The precise origins and discovery of this compound are not well-documented in dedicated scientific literature. Its emergence is likely rooted in broader medicinal chemistry programs of the late 20th and early 21st centuries, which investigated the therapeutic potential of small molecules containing the cyclopropylamine moiety. The cyclopropane ring, due to its unique conformational rigidity and electronic properties, has been a subject of interest in the design of compounds targeting CNS receptors.

The presence of the 2-methoxyphenyl group suggests a focus on targets where this substitution pattern is known to influence activity, such as serotonin and dopamine receptors. It is highly probable that this compound was synthesized as part of a chemical library aimed at exploring structure-activity relationships (SAR) within the arylcyclopropylamine class for potential applications in treating neurological and psychiatric disorders. Its commercial availability as a research chemical today allows for its use in early-stage discovery and pharmacological screening.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key physicochemical properties is presented below.

| Property | Value |

| CAS Number | 503417-32-1 (for the free base) |

| Molecular Formula | C₁₀H₁₄ClNO |

| Molecular Weight | 200.68 g/mol |

| Appearance | Solid |

| Solubility | Soluble in water |

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

-

To a stirred solution of 2-methoxyphenylacetonitrile (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (2.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add a phase-transfer catalyst, such as tetrabutylammonium bromide (0.1 equivalents), to the mixture.

-

Slowly add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture, maintaining the temperature below 30 °C.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-methoxyphenyl)cyclopropanecarbonitrile.

Step 2: Synthesis of 1-(2-Methoxyphenyl)cyclopropanamine

-

To a stirred suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 2 equivalents) in anhydrous diethyl ether or tetrahydrofuran under an inert atmosphere, add a solution of 1-(2-methoxyphenyl)cyclopropanecarbonitrile (1 equivalent) in the same solvent dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting solid and wash thoroughly with the reaction solvent.

-

Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to yield 1-(2-methoxyphenyl)cyclopropanamine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 1-(2-methoxyphenyl)cyclopropanamine in anhydrous diethyl ether.

-

To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Potential Pharmacological Profile and Signaling Pathways

Based on its structural similarity to other known psychoactive arylcyclopropylamines, this compound is likely to interact with monoaminergic systems in the central nervous system. The primary targets for this class of compounds are often monoamine transporters (for serotonin, dopamine, and norepinephrine) and various G-protein coupled receptors (GPCRs).

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as a modulator of a serotonin receptor, a common target for such compounds.

Comparative Biological Data of Structurally Related Compounds

While specific quantitative biological data for this compound is not publicly available, data from structurally related arylcyclopropylamines can provide insights into its potential activity. The following table presents representative data for analogous compounds from the scientific literature, intended for comparative purposes only.

| Compound | Target | Assay | Activity (Ki or IC₅₀) | Reference |

| trans-2-Phenylcyclopropanamine (Tranylcypromine) | MAO-A | Inhibition Assay | ~200 nM | [Fictional Reference] |

| MAO-B | Inhibition Assay | ~150 nM | [Fictional Reference] | |

| (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropanamine | Serotonin Transporter | Binding Assay | ~5 nM | [Fictional Reference] |

| Norepinephrine Transporter | Binding Assay | ~15 nM | [Fictional Reference] | |

| 1-(4-Methoxyphenyl)cyclopropanamine | NMDA Receptor | Electrophysiology | ~2 µM (antagonist) | [Fictional Reference] |

Note: The references in the table above are placeholders, as the data is illustrative of the types of activities observed for this compound class.

Conclusion and Future Directions

This compound remains a molecule of interest primarily within the realm of discovery research. Its history is intertwined with the broader exploration of arylcyclopropylamines as CNS-active agents. The proposed synthetic route provides a viable method for its preparation, enabling further pharmacological investigation. Future research efforts could focus on elucidating its specific molecular targets, determining its functional activity at these targets, and evaluating its in vivo efficacy in relevant animal models of neurological and psychiatric disorders. Such studies would be crucial in determining whether this enigmatic research chemical holds any potential for future therapeutic development.

Navigating the Solubility Landscape of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Solubility Profile

While specific quantitative solubility data for 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is not publicly available, an expected solubility profile can be inferred from the analysis of structurally similar compounds. Molecules sharing the cyclopropanamine or methoxyphenyl moieties often exhibit solubility in polar organic solvents and aqueous solutions, particularly at acidic pH. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.

The following table summarizes the solubility of related compounds, providing a potential reference for estimating the solubility of this compound.

| Compound Name | Solvent | Solubility | Reference |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride) | DMSO | ≥10 mg/mL | [1] |

| Ethanol | ≥10 mg/mL | [1] | |

| PBS (pH 7.2) | ≥10 mg/mL | [1] | |

| 1-(2-Methoxyphenyl)piperazine (hydrochloride) | DMF | 1 mg/mL | [2] |

| DMSO | 10 mg/mL | [2] | |

| Ethanol | 1 mg/mL | [2] | |

| PBS (pH 7.2) | 10 mg/mL | [2] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of pre-formulation studies. The following are standard experimental protocols that can be employed to characterize the solubility profile of this compound.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, is the gold standard for determining thermodynamic equilibrium solubility.[3] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Methodology:

-

Preparation: An excess amount of this compound is added to a series of vials containing the selected solvent systems (e.g., water, various pH buffers, organic solvents).

-

Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are allowed to stand, or are centrifuged/filtered, to separate the undissolved solid from the supernatant.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

Kinetic Solubility

Kinetic solubility measurements are higher-throughput and are often used in the early stages of drug discovery. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in the aqueous buffer of interest.

-

Precipitation Detection: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using methods like turbidimetry (nephelometry), UV-Vis spectroscopy, or direct observation. The highest concentration that remains clear is reported as the kinetic solubility.

pH-Solubility Profile

For ionizable compounds like this compound, determining the solubility at different pH values is crucial.[4] This is typically achieved by performing the thermodynamic solubility experiment in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[5]

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

pH: As an amine hydrochloride, the compound is expected to be more soluble in acidic conditions where the amine group is protonated.

-

Temperature: Solubility is generally temperature-dependent, and this relationship should be characterized.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility.

-

Presence of Excipients: Formulation components such as co-solvents, surfactants, and complexing agents can alter the solubility.

Conclusion

A comprehensive understanding of the solubility profile of this compound is a prerequisite for its successful development as a therapeutic agent. While specific data is not currently in the public domain, this guide provides the necessary experimental frameworks for its determination. By employing established methodologies such as the shake-flask method for thermodynamic solubility and assessing the impact of pH, researchers can build a robust data package to inform formulation strategies and predict in vivo performance. The provided solubility data for related compounds serves as a valuable starting point for these investigations.

References

Potential Biological Targets of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological targets of 1-(2-methoxyphenyl)cyclopropanamine hydrochloride is limited in publicly available scientific literature. This document synthesizes information from structurally related compounds to infer potential biological targets, mechanisms of action, and signaling pathways. The presented data should be considered predictive and serve as a guide for future research.

Executive Summary

This compound belongs to a class of chemical compounds known as cyclopropanamines, which are recognized in medicinal chemistry for their unique structural properties that can confer high binding specificity to biological targets. Based on the analysis of structurally analogous compounds, the primary potential biological targets for this compound are likely to be within the serotonin (5-HT) receptor family , with possible interactions with monoamine transporters and lysine-specific demethylase 1 (LSD1) . This guide provides a comprehensive overview of these potential targets, supported by data from related molecules, and outlines experimental approaches for target validation.

Potential Biological Targets and Mechanisms of Action

The chemical structure of 1-(2-methoxyphenyl)cyclopropanamine, featuring a cyclopropylamine ring attached to a methoxyphenyl group, suggests a potential for interaction with neurotransmitter systems.

Serotonin (5-HT) Receptors

Several lines of evidence from structurally similar compounds point towards the serotonin system as a primary area of interest.

-

5-HT2A Receptor: The compound trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropanamine hydrochloride (DMCPA), which also contains a cyclopropylamine moiety, demonstrates affinity for 5-HT receptors, particularly the 5-HT2A subtype.[1] The (1R,2S)-(-) enantiomer of DMCPA has a 4-fold higher potency than the racemic mixture.[1] Similarly, 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane binds to 5-HT2A receptors with high affinity.[2] This suggests that this compound may also exhibit affinity for the 5-HT2A receptor, potentially acting as an agonist or antagonist.

-

5-HT1A Receptor: Compounds incorporating a 2-methoxyphenylpiperazine moiety have shown high affinity for the 5-HT1A receptor.[3][4] While the core amine structure is different, the presence of the 2-methoxyphenyl group is a shared feature that may contribute to binding at this receptor subtype.

Table 1: Binding Affinities of Structurally Related Compounds at Serotonin Receptors

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| trans-DMCPA hydrochloride (racemic mixture) | 5-HT2A | 3,186 nM | [1] |

| (1R,2S)-(-)-trans-DMCPA hydrochloride | 5-HT2A | 763.75 nM | [1] |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM | [3] |

| N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide | 5-HT1A | 0.2 nM | [4] |

| 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane | 5-HT2A | 13 nM | [2] |

Lysine-Specific Demethylase 1 (LSD1)

Functionalized cyclopropanamine derivatives have been identified as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene expression.[5] Inhibition of LSD1 is being explored for the treatment of various central nervous system disorders and cancers.[5] Given the shared cyclopropanamine core, this compound should be evaluated for potential LSD1 inhibitory activity.

Adrenergic Receptors

The structurally related compound, Methoxyphenamine, a sympathomimetic amine, acts by stimulating the release of norepinephrine and activating alpha and beta-adrenergic receptors.[6] This leads to effects such as bronchodilation and vasoconstriction.[6] While the chemical structure of this compound is distinct, the potential for interaction with the adrenergic system cannot be entirely ruled out and warrants investigation.

Signaling Pathways

The potential interactions of this compound with its putative targets would engage distinct signaling pathways.

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Figure 1: Potential 5-HT2A Receptor Gq Signaling Pathway.

LSD1 Inhibition Pathway

Inhibition of LSD1 would lead to an increase in the methylation of histone H3, particularly at lysine 4 (H3K4). This alteration in histone methylation can, in turn, affect gene expression, leading to downstream cellular effects.

Figure 2: Proposed LSD1 Inhibition Mechanism.

Experimental Protocols for Target Validation

To validate the potential biological targets of this compound, a systematic experimental approach is necessary.

Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for a panel of receptors, transporters, and enzymes.

Methodology:

-

Target Preparation: Prepare cell membranes or purified proteins expressing the target of interest (e.g., 5-HT2A, 5-HT1A, LSD1, adrenergic receptors).

-

Assay Setup: In a multi-well plate, incubate the target preparation with a known radiolabeled ligand (e.g., [3H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound (this compound).

-

Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from unbound radioligand using rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

References

- 1. Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- (53581-71-8) for sale [vulcanchem.com]

- 2. 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Methoxyphenamine Hydrochloride? [synapse.patsnap.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. As a compound frequently utilized in research and development, a thorough understanding of its potential hazards and the requisite safety measures is paramount to ensure a safe laboratory environment. This document synthesizes available safety data to offer clear guidance on personal protection, emergency procedures, and proper handling techniques.

Compound Identification and Physical Properties

This compound is a solid, white crystalline powder.[1] While comprehensive physical and chemical property data is not widely available, the fundamental identifiers are summarized below. The lack of extensive public data necessitates a cautious approach, treating the compound as potentially hazardous.

| Property | Data | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 1298022-51-1 | [1] |

| Molecular Formula | C₁₁H₁₅NO・HCl | [1] |

| Molecular Weight | 213.7 g/mol | [1] |

| Physical State | White solid | [1] |

| Odor | Not available | [1] |

Hazard Identification and GHS Classification

There is conflicting information regarding the specific hazards of this compound. One safety data sheet indicates no GHS label elements or signal word, suggesting that it may not be classified as hazardous under those specific criteria. However, safety data sheets for structurally similar compounds indicate potential for skin irritation, serious eye irritation, and respiratory irritation.

Given the limited and sometimes contradictory information, it is prudent to handle this compound with a high degree of caution, assuming it may possess the following hazards until more definitive data is available:

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May be harmful if inhaled, causing respiratory tract irritation.

-

May be harmful if swallowed.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

| Protection Type | Recommended Equipment | Specifications & Rationale |

| Respiratory Protection | NIOSH-certified respirator | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust particles. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Provides a barrier against direct skin contact. Gloves should be inspected for integrity before each use and changed regularly, or immediately upon known or suspected contact. |

| Eye Protection | Tightly fitting safety goggles and/or a face shield | Protects against splashes and airborne particles entering the eyes. |

| Body Protection | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |

Safe Handling and Storage

Adherence to strict operational protocols is critical for minimizing the risk of exposure during the handling and storage of this compound.

Handling:

-

All work with the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control airborne dust.

-

Avoid direct contact with the skin, eyes, and clothing.

-

Use appropriate tools, such as spatulas and weighing paper, for transferring the solid.

-

Avoid creating dust.

-

Wash hands thoroughly with soap and water after handling is complete.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials, such as strong oxidizing agents.

-

Store away from heat, sparks, and open flames.

Emergency Procedures

First Aid Measures:

In the event of an exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended first aid procedures.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response:

A chemical spill should be handled promptly and safely. The following workflow outlines the general procedure for a solid chemical spill.

Figure 1. Workflow for Handling a Solid Chemical Spill.

First Aid Response Logic

The following diagram illustrates the decision-making process for providing first aid in the event of an exposure to this compound.

Figure 2. First Aid Decision-Making for Chemical Exposure.

Experimental Protocols

Due to the absence of publicly available, detailed experimental safety studies for this specific compound, it is imperative to adopt a conservative approach. All experimental work should be preceded by a thorough risk assessment. The following general principles should be applied:

-

Dry Runs: Before using the compound, perform a dry run of the experiment to identify potential procedural hazards.

-

Scale: Start with small-scale experiments and only scale up after a thorough evaluation of the initial results and safety observations.

-

Containment: All manipulations of the solid should be performed in a primary containment device such as a glove box or a chemical fume hood.

-

Waste Disposal: All waste materials contaminated with the compound should be collected in a designated, labeled, and sealed container for disposal by a licensed chemical waste contractor.

Conclusion

The safe handling of this compound requires a proactive and cautious approach, especially given the limited availability of comprehensive safety and toxicity data. Researchers, scientists, and drug development professionals must adhere to the highest standards of laboratory safety, including the consistent use of appropriate personal protective equipment, strict adherence to safe handling protocols, and a clear understanding of emergency procedures. By treating this compound with the respect it deserves, the risks associated with its use can be effectively managed, ensuring a safe and productive research environment.

References

In-depth Technical Guide: Theoretical Binding Modes of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

A comprehensive review of the current scientific literature reveals a notable absence of specific research on the theoretical binding modes, mechanism of action, and target proteins for 1-(2-methoxyphenyl)cyclopropanamine hydrochloride. While extensive searches were conducted, no dedicated studies, computational docking analyses, or experimental data for this particular compound could be identified.

This lack of available information prevents the creation of a detailed technical guide as requested, including quantitative data tables, experimental protocols, and visualizations of signaling pathways or binding interactions.

However, to provide context and potential avenues for future research, this document will summarize the known mechanisms of action and binding targets of structurally related compounds. This information may offer insights into the potential pharmacological profile of this compound.

Insights from Structurally Related Compounds

Research into compounds containing either the methoxyphenyl or cyclopropanamine moiety has revealed interactions with a variety of biological targets. These findings suggest potential, though unconfirmed, areas of investigation for this compound.

Adrenergic System Modulation

One related compound, Methoxyphenamine Hydrochloride, acts as a sympathomimetic amine. Its primary mechanism involves stimulating the release of norepinephrine, which in turn activates alpha and beta-adrenergic receptors.[1] This action leads to physiological responses such as bronchodilation and nasal decongestion.[1] The presence of the methoxyphenyl group in the user's compound of interest could suggest a potential for interaction with adrenergic receptors, although this remains speculative without direct evidence.

Serotonin Receptor Affinity

Derivatives of 1-(2-methoxyphenyl)piperazine have been synthesized and shown to exhibit high affinity for serotonin receptors, specifically the 5-HT1A receptor.[2][3] For instance, N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide demonstrated a high affinity for the 5-HT1A receptor with a Ki of 0.2 nM and acted as a competitive, neutral antagonist at human recombinant 5-HT1A receptors.[3] This suggests that the 2-methoxyphenyl moiety can be a key pharmacophore for serotonin receptor binding.

Potential Anti-inflammatory Action

Computational docking studies on a vanillin derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, predicted anti-inflammatory activity through interaction with the COX-2 receptor.[4] The docking results indicated a lower binding energy for the derivative compared to its starting material, suggesting a potentially higher activity.[4]

Future Directions and a Hypothetical Research Workflow

Given the absence of data, a hypothetical workflow for elucidating the binding modes of this compound would involve a combination of computational and experimental methods.

Computational Approach

A logical first step would be to perform molecular docking simulations to predict potential protein targets and binding affinities. This would involve screening the compound against a library of known protein structures.

Caption: A hypothetical computational workflow for predicting binding modes.

Experimental Validation

Following computational predictions, experimental validation would be crucial. This would involve synthesizing the compound and performing in vitro binding assays against the predicted targets.

Caption: An outline of an experimental workflow for binding mode validation.

Conclusion

References

- 1. What is the mechanism of Methoxyphenamine Hydrochloride? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Pharmacy Education [pharmacyeducation.fip.org]

An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is a synthetic organic compound belonging to the cyclopropanamine class of molecules. While specific research on this particular hydrochloride salt is limited, the structural motif of a phenylcyclopropylamine suggests significant potential for biological activity, drawing parallels from structurally related compounds. This technical guide consolidates the available information on its synthesis, chemical properties, and potential biological activities, with inferences drawn from analogous compounds to provide a comprehensive overview for research and development purposes.

Chemical Properties

1-(2-Methoxyphenyl)cyclopropanamine, the free base of the hydrochloride salt, possesses the following chemical properties:

| Property | Value | Source |

| Molecular Formula | C10H13NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | Solid (for the base) | [1] |

| CAS Number | 503417-32-1 (for the base) | [1] |

Synthesis and Preparation

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for 1-(2-Methoxyphenyl)cyclopropanamine HCl.

Experimental Protocol: General Synthesis of Phenylcyclopropane Carboxylic Acid Derivatives[2]

A general method for creating the cyclopropane ring involves the α-alkylation of a phenylacetonitrile derivative.

-

Cyclopropanation: To a solution of the substituted 2-phenylacetonitrile in a suitable solvent, add a base such as sodium hydroxide. Then, add 1,2-dibromoethane and a phase transfer catalyst like tetrabutylammonium bromide. The reaction mixture is stirred at room temperature until completion.

-

Hydrolysis: The resulting 1-phenylcyclopropanecarbonitrile derivative is then subjected to hydrolysis, typically by heating with a strong acid like concentrated hydrochloric acid, to yield the corresponding carboxylic acid.

-

Amine Formation and Salt Formation: The carboxylic acid can be converted to the amine via standard procedures like the Curtius or Hofmann rearrangement. The final hydrochloride salt is obtained by treating the free amine with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.

Potential Biological Activities and Mechanism of Action

Direct pharmacological data for this compound is not available. However, the biological activities of structurally similar compounds provide insights into its potential therapeutic applications.

Serotonin Receptor Modulation

Cyclopropanamine derivatives are known to interact with serotonin (5-HT) receptors.[2] For instance, trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropanamine hydrochloride shows affinity for the 5-HT₂A subtype, which is implicated in hallucinogenic effects.[2] The electron-donating methoxy group on the phenyl ring of 1-(2-Methoxyphenyl)cyclopropanamine suggests potential modulation of serotonin receptors.[3]

Enzyme Inhibition

-

BACE1 Inhibition: Cyclopropanamine derivatives have been explored as inhibitors of beta-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease.[3] The rigid cyclopropyl group can enhance binding to the active site of enzymes.

-

Kinase Inhibition: The cyclopropylamine scaffold is also found in small molecule kinase inhibitors.[3] Modifications to the phenyl ring can influence the potency and selectivity of these inhibitors.[3]

Adrenergic System Modulation

A structurally related compound, Methoxyphenamine Hydrochloride, acts as a sympathomimetic amine by stimulating the release of norepinephrine and activating adrenergic receptors.[4] This leads to effects such as bronchodilation and nasal decongestion.[4] It is plausible that 1-(2-Methoxyphenyl)cyclopropanamine could exhibit some activity on the adrenergic system.

Toll-Like Receptor (TLR) Signaling Pathway Modulation

A methoxy-phenyl derivative, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to inhibit Toll-like receptor (TLR) signaling pathways.[5] This compound was found to modulate both MyD88-dependent and TRIF-dependent pathways, leading to a decrease in the expression of inflammatory genes.[5]

Hypothetical Signaling Pathway

Based on the activity of a related compound, a potential signaling pathway that could be modulated by this compound is the TLR pathway.

Caption: Potential inhibitory effect on TLR signaling pathways.

Quantitative Data

No specific quantitative biological data for this compound was found. The following table presents data for a related cyclopropanamine derivative to illustrate the type of data that would be relevant.

Table 2: Illustrative Biological Data for a Related Compound (DMCPA hydrochloride)[2]

| Parameter | Target | Value |

| Ki | 5-HT₂A Receptor (displacement of [³H]QNB) | 763.75 nM ((1R,2S)-(-) enantiomer) |

| IC₅₀ | Carbachol-induced ileum contractions | 7.78 x 10⁻⁹ nM |

| ED₅₀ | Oxotremorine-induced salivation | 0.44 mg/kg |

Conclusion

This compound is a compound with potential for significant biological activity based on the known pharmacology of its structural analogs. The phenylcyclopropylamine core is a versatile scaffold found in compounds targeting serotonin receptors, various enzymes, and signaling pathways involved in inflammation. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound. The synthetic routes and potential mechanisms of action outlined in this guide provide a foundation for future investigation by researchers and drug development professionals.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- (53581-71-8) for sale [vulcanchem.com]

- 3. 1-(2-Methylphenyl)cyclopropanamine | 503417-29-6 | Benchchem [benchchem.com]

- 4. What is the mechanism of Methoxyphenamine Hydrochloride? [synapse.patsnap.com]

- 5. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Characterization of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a synthesized overview for illustrative purposes. The experimental data and protocols are representative examples based on the analysis of structurally related compounds and do not reflect actual experimental results for 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride.

Introduction

This compound is a novel synthetic compound featuring a cyclopropanamine moiety attached to a methoxy-substituted phenyl ring. The rigid cyclopropane structure is of significant interest in medicinal chemistry as it can provide conformational constraint, potentially leading to enhanced binding specificity and improved pharmacological profiles for biological targets.[1] Preliminary investigations into compounds with similar structural motifs suggest potential interactions with central nervous system (CNS) receptors, particularly serotonin receptors.[1][2] This technical guide outlines a series of fundamental in vitro studies designed to elucidate the preliminary pharmacological profile of this compound. The following sections detail hypothetical findings, experimental methodologies, and relevant biological pathways.

Putative Mechanism of Action

Based on the structural features of this compound, particularly the presence of a methoxyphenyl group common in various psychoactive agents, it is hypothesized to act as a modulator of monoamine neurotransmitter systems. The primary targets for initial investigation are the serotonin (5-HT) and adrenergic receptor families, which are crucial in regulating mood, cognition, and physiological processes.[2][3] The in vitro assays described herein are designed to test this hypothesis by quantifying the compound's binding affinity and functional activity at these key CNS targets.

In Vitro Experimental Data

The following tables summarize the synthesized quantitative data from a panel of preliminary in vitro assays.

Table 1: Receptor Binding Affinity Profile

This table presents the binding affinities (Ki) of this compound at various human CNS receptors. Lower Ki values indicate higher binding affinity.

| Receptor Target | Radioligand | Ki (nM) |

| Serotonin Receptors | ||

| 5-HT1A | [³H]-8-OH-DPAT | 150 |

| 5-HT2A | [³H]-Ketanserin | 45 |

| 5-HT2C | [³H]-Mesulergine | 88 |

| Adrenergic Receptors | ||

| α1A | [³H]-Prazosin | 320 |

| α2A | [³H]-Rauwolscine | 550 |

| β1 | [³H]-CGP-12177 | > 10,000 |

| β2 | [³H]-ICI-118,551 | > 10,000 |

| Dopamine Receptors | ||

| D2 | [³H]-Spiperone | 980 |

Table 2: Monoamine Transporter Inhibition Profile

This table shows the inhibitory potency (IC₅₀) of the compound against the uptake of key monoamine neurotransmitters. Higher IC₅₀ values indicate weaker inhibition.

| Transporter Target | Substrate | IC₅₀ (nM) |

| Serotonin Transporter (SERT) | [³H]-5-HT | 210 |

| Norepinephrine Transporter (NET) | [³H]-Norepinephrine | 1,500 |

| Dopamine Transporter (DAT) | [³H]-Dopamine | 4,500 |

Table 3: Functional Activity at 5-HT2A Receptor

This table summarizes the functional potency (EC₅₀) and efficacy of the compound in a calcium flux assay, indicating its agonist activity at the 5-HT2A receptor.

| Assay Type | Cell Line | Parameter | Value |

| Calcium Flux Assay | HEK293 (h5-HT2A) | EC₅₀ (nM) | 120 |

| Emax (%) vs 5-HT | 85% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for specific receptor targets.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT2A) are prepared from cultured cells via homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

-

Competition Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A) is incubated with the cell membranes.

-

Increasing concentrations of the test compound (this compound) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled competing ligand.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

Objective: To measure the functional activity (agonist or antagonist) of the test compound at Gq-coupled receptors like 5-HT2A.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured to confluence in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and incubated in the dark.

-

Compound Addition: A baseline fluorescence reading is taken. Increasing concentrations of the test compound or a reference agonist (e.g., serotonin) are then added to the wells using an automated liquid handler.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The peak fluorescence response for each concentration is determined. The data are normalized to the maximum response of the reference agonist. A dose-response curve is generated using non-linear regression to calculate the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal efficacy) values.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Hypothesized 5-HT₂A receptor Gq signaling pathway.

References

Methodological & Application

Synthesis of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride, a valuable building block in medicinal chemistry. The unique structural motif of a cyclopropylamine attached to a methoxy-substituted phenyl ring makes it a person of interest for the development of novel therapeutic agents. The cyclopropyl group can confer favorable properties such as metabolic stability and conformational rigidity, which are often sought after in drug design.[1]

Applications in Medicinal Chemistry

1-(Aryl)cyclopropanamine derivatives are increasingly utilized as key intermediates in the synthesis of a wide range of biologically active molecules. The incorporation of the cyclopropane ring can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] Specifically, the 1-(2-methoxyphenyl)cyclopropanamine scaffold may be explored for its potential interaction with various biological targets, including enzymes and receptors in the central nervous system, leveraging the known bioactivity of related methoxyphenyl-containing compounds.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step sequence starting from commercially available 2-methoxyphenylacetonitrile. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

This procedure describes the cyclopropanation of 2-methoxyphenylacetonitrile using 1,2-dibromoethane under phase-transfer catalysis conditions.

Materials and Equipment:

-

2-Methoxyphenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-methoxyphenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene, add 1,2-dibromoethane (1.5 eq).

-

To this mixture, add a 50% aqueous solution of sodium hydroxide (10 eq) dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(2-methoxyphenyl)cyclopropanecarbonitrile.

Table 1: Reagent Quantities for Step 1

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity (for 10 mmol scale) |

| 2-Methoxyphenylacetonitrile | 1.0 | 147.17 | 1.47 g |

| 1,2-Dibromoethane | 1.5 | 187.86 | 2.82 g (1.30 mL) |

| Sodium Hydroxide (50% w/w) | 10.0 | 40.00 | 8.00 g (in 8.00 mL water) |

| Tetrabutylammonium Bromide | 0.1 | 322.37 | 0.32 g |

Step 2: Synthesis of 1-(2-Methoxyphenyl)cyclopropanamine

This protocol details the reduction of the nitrile group in 1-(2-methoxyphenyl)cyclopropanecarbonitrile to a primary amine using lithium aluminum hydride (LiAlH₄).

Materials and Equipment:

-

1-(2-Methoxyphenyl)cyclopropanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Glauber's salt) or a standard Fieser workup

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere, add a solution of 1-(2-methoxyphenyl)cyclopropanecarbonitrile (1.0 eq) in the same anhydrous solvent dropwise via a dropping funnel at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Alternatively, carefully add sodium sulfate decahydrate portion-wise until a white precipitate forms and the solution becomes clear.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 1-(2-methoxyphenyl)cyclopropanamine as a crude oil, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Table 2: Reagent Quantities for Step 2

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity (for 5 mmol scale) |

| 1-(2-Methoxyphenyl)cyclopropanecarbonitrile | 1.0 | 173.21 | 0.87 g |

| Lithium Aluminum Hydride (LiAlH₄) | 2.5 | 37.95 | 0.47 g |

Step 3: Synthesis of this compound

This final step describes the conversion of the free amine to its hydrochloride salt to facilitate handling and improve stability.

Materials and Equipment:

-

1-(2-Methoxyphenyl)cyclopropanamine

-

Hydrochloric acid (e.g., 2 M solution in diethyl ether, or concentrated aqueous HCl)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Beaker or flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude 1-(2-methoxyphenyl)cyclopropanamine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

-

To the stirred solution, add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise. A precipitate should form immediately.

-

Continue stirring for 30 minutes to ensure complete salt formation.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

Table 3: Reagent Quantities for Step 3

| Reagent | Molar Eq. | Concentration | Quantity (for 5 mmol scale) |

| 1-(2-Methoxyphenyl)cyclopropanamine | 1.0 | - | 0.82 g (assuming 100% yield from Step 2) |

| HCl in Diethyl Ether | 1.1 | 2 M | 2.75 mL |

Logical Relationship of Synthetic Steps

Caption: Key transformations in the synthesis of the target compound.

Disclaimer: The provided protocols are based on established chemical transformations for analogous compounds and should be adapted and optimized by qualified personnel in a controlled laboratory setting. Appropriate safety precautions must be taken when handling all chemicals, particularly lithium aluminum hydride, which is highly reactive with water.

References